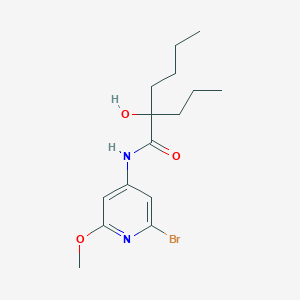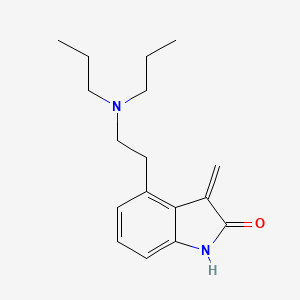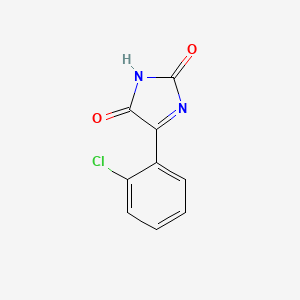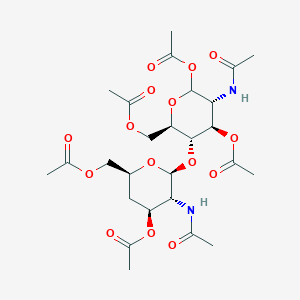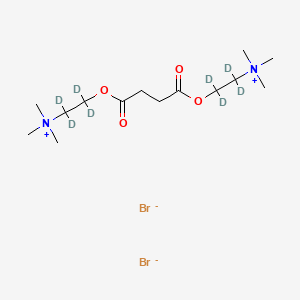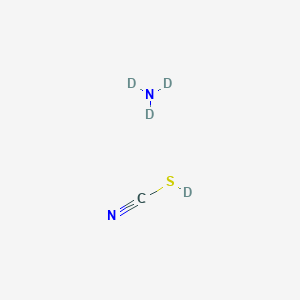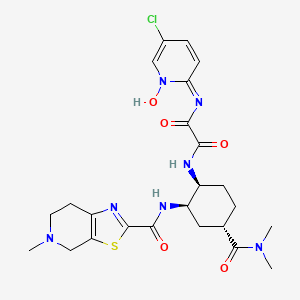
4(S)-Edoxaban Pyridine N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(S)-Edoxaban Pyridine N-Oxide: is a derivative of Edoxaban, an oral anticoagulant that inhibits factor Xa The addition of the pyridine N-oxide moiety enhances its chemical properties, making it a subject of interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(S)-Edoxaban Pyridine N-Oxide typically involves the oxidation of the pyridine ring in Edoxaban. Common oxidizing agents used include peracids such as peracetic acid and perbenzoic acid . The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the pyridine ring without affecting other functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to be an efficient and green method for producing pyridine N-oxides .
化学反応の分析
Types of Reactions: 4(S)-Edoxaban Pyridine N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized using strong oxidizing agents.
Reduction: It can be reduced back to its parent pyridine form under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Peracids like peracetic acid and perbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Further oxidized pyridine derivatives.
Reduction: Reduced pyridine compounds.
Substitution: Substituted pyridine N-oxide derivatives.
科学的研究の応用
Chemistry: 4(S)-Edoxaban Pyridine N-Oxide is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds. Its unique electronic properties make it a valuable intermediate in various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies .
Medicine: The compound’s anticoagulant properties are of significant interest in medicinal chemistry. Researchers are exploring its potential as a therapeutic agent for preventing and treating thromboembolic disorders .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
作用機序
The mechanism of action of 4(S)-Edoxaban Pyridine N-Oxide involves its interaction with factor Xa, an enzyme crucial for blood coagulation. By inhibiting factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. The pyridine N-oxide moiety enhances the compound’s binding affinity and specificity towards factor Xa .
類似化合物との比較
Pyridine N-Oxide: A simpler analog with similar electronic properties but lacking the anticoagulant activity of 4(S)-Edoxaban Pyridine N-Oxide.
Nicotinic Acid N-Oxide: Used as a precursor in the synthesis of various pharmaceuticals.
2,3,5-Trimethylpyridine N-Oxide: A precursor to the drug omeprazole.
Uniqueness: this compound stands out due to its dual functionality as an anticoagulant and a versatile chemical reagent. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in both medicinal chemistry and industrial applications .
特性
分子式 |
C24H30ClN7O5S |
|---|---|
分子量 |
564.1 g/mol |
IUPAC名 |
N'-(5-chloro-1-hydroxypyridin-2-ylidene)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide |
InChI |
InChI=1S/C24H30ClN7O5S/c1-30(2)24(36)13-4-6-15(26-20(33)21(34)29-19-7-5-14(25)11-32(19)37)17(10-13)27-22(35)23-28-16-8-9-31(3)12-18(16)38-23/h5,7,11,13,15,17,37H,4,6,8-10,12H2,1-3H3,(H,26,33)(H,27,35)/t13-,15-,17+/m0/s1 |
InChIキー |
KLUIGRKENSYXRW-JLJPHGGASA-N |
異性体SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
正規SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)N=C4C=CC(=CN4O)Cl)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


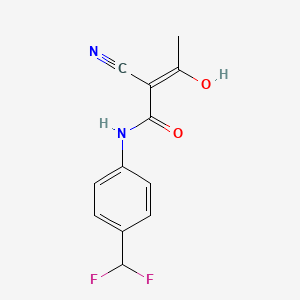
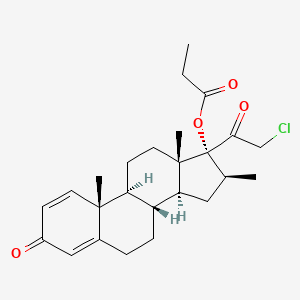
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)

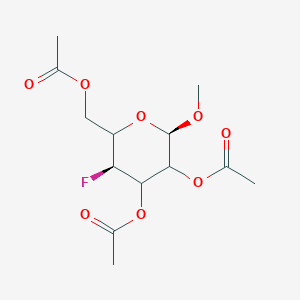
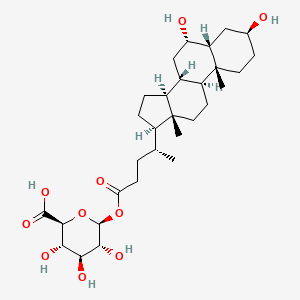
![4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone](/img/structure/B13857297.png)
